![molecular formula C5H7N B1254413 2,5-Dihydropyridine CAS No. 67684-02-0](/img/structure/B1254413.png)
2,5-Dihydropyridine
Overview
Description
3,6-Dihydropyridine is a dihydropyridine.
Scientific Research Applications
1. Synthesis and Utility in Medicinal Chemistry
2,5-Dihydropyridine derivatives have been pivotal in pharmaceutical research due to their versatile biological properties. One key area is their role in synthesizing drug molecules and natural products like alkaloids. Various methodologies have been developed for synthesizing these compounds, including strategies to produce enantiopure dihydropyridines (DHPs) (Sharma & Singh, 2017).
2. Optical and Fluorescent Applications
1,4-Dihydropyridines, a class that includes 2,5-dihydropyridines, have seen applications in optical activities, particularly as fluorescent probes. A study demonstrates the synthesis of a fluorescent probe based on 1,4-dihydropyridines, highlighting its water solubility, near-infrared, ratiometric, and fast-response properties for CN- detection (Xue et al., 2021).
3. Synthesis of Bioactive Compounds
Research shows the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, which serve as intermediates for synthesizing various lipid-like compounds based on the 1,4-dihydropyridine cycle. This demonstrates their utility in creating bioactive molecules (Rucins et al., 2020).
4. Gold-Catalyzed Synthesis
The formation of 2,5-dihydropyridine systems through gold(III) catalysis has been studied. This reaction provides a pathway to synthesize potentially bioactive compounds in moderate to high yields, underlining the versatility of 2,5-dihydropyridine derivatives in chemical synthesis (Fañanás et al., 2011).
5. Partial Reduction of Pyridines
Research into the partial reduction of electron-deficient pyridines to give both 1,2- and 2,5-dihydropyridines provides insights into the synthesis of 2-alkyl-1,2-dihydropyridines, demonstrating the chemical versatility and potential applications of these compounds in organic synthesis (Donohoe et al., 2001).
6. L-type Calcium Channel Blockers
Novel dihydropyridine molecules have been synthesized for their blocking activity on L-type Ca(2+) channels, showcasing their potential in treating cardiac diseases. The study includes biochemical assays on rat cardiomyocytes to assess the efficacy of these molecules (Galvis-Pareja et al., 2014).
properties
IUPAC Name |
2,5-dihydropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-4-6-5-3-1/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHWCAUEPAUFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577723 | |
Record name | 2,5-Dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dihydropyridine | |
CAS RN |
67684-02-0 | |
Record name | 2,5-Dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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